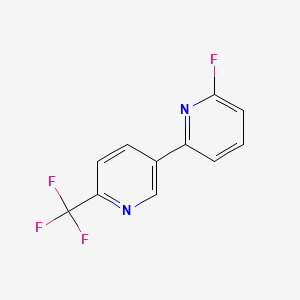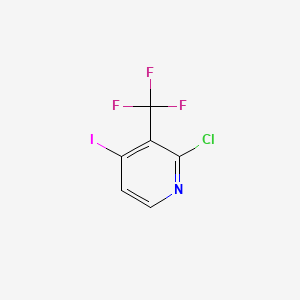![molecular formula C10H14N2O B597444 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one CAS No. 1231950-82-5](/img/structure/B597444.png)
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one
概述
描述
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions, with temperatures ranging from 140°C to 220°C, depending on the specific reactants and desired yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives
科学研究应用
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic devices.
作用机制
The mechanism of action of 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione: Belongs to the class of pyridazinones and has unique pharmacological activities.
Uniqueness
2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and the fused benzimidazole ring system differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and specific applications in various fields.
属性
IUPAC Name |
2-propan-2-yl-1,5,6,7-tetrahydrobenzimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(2)10-11-7-4-3-5-8(13)9(7)12-10/h6H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKTFFWNPXKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

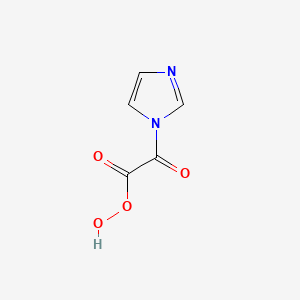

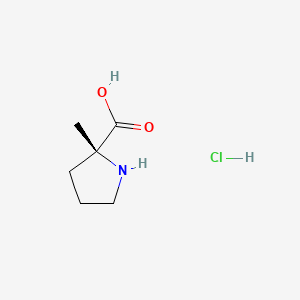

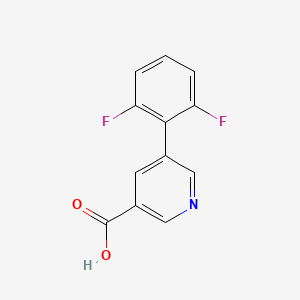
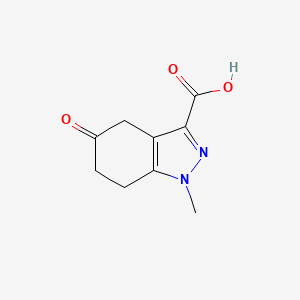


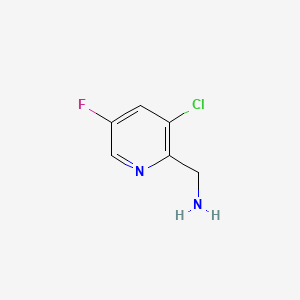

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/new.no-structure.jpg)
